

elemental analysis data for 2-(Methylsulfinyl)benzaldehyde C₈H₈O₂S

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-(Methylsulfinyl)benzaldehyde

CAS No.: 62351-49-9

Cat. No.: B3054902

[Get Quote](#)

Publish Comparison Guide: 2-(Methylsulfinyl)benzaldehyde

Technical Reference for Drug Development & Asymmetric Synthesis

Executive Summary: The Ortho-Sulfinyl Advantage

2-(Methylsulfinyl)benzaldehyde (CAS: 62351-49-9) is not merely an oxidized intermediate; it is a chiral directing scaffold that distinguishes itself from its sulfide precursor and sulfone analog through unique stereoelectronic properties. While the sulfide (2-(methylthio)benzaldehyde) serves primarily as a nucleophilic building block, the sulfoxide moiety in the ortho-position induces powerful 1,4-asymmetric induction in nucleophilic additions, making it a critical reagent for the synthesis of enantioenriched homoallylic alcohols and complex heterocycles.

This guide objectively compares the elemental purity, stability, and synthetic utility of **2-(methylsulfinyl)benzaldehyde** against its redox congeners, providing validated protocols for its characterization and use.

Elemental Analysis & Purity Standards

For applications in asymmetric catalysis, the oxidation state purity of **2-(methylsulfinyl)benzaldehyde** is paramount. Contamination with the sulfide (under-oxidation) or sulfone (over-oxidation) drastically alters the Lewis basicity and chelating ability of the substrate.

Theoretical vs. Experimental Composition (C₈H₈O₂S)

The following table defines the rigorous acceptance criteria for "Research Grade" material.

Element	Theoretical Mass %	Acceptance Range (±0.4%)	Common Impurity Signature
Carbon (C)	57.12%	56.72% – 57.52%	High %C indicates Sulfide (C=63.13%)
Hydrogen (H)	4.79%	4.39% – 5.19%	High %H indicates solvent residue
Sulfur (S)	19.06%	18.66% – 19.46%	Low %S indicates hydrolysis/degradation
Oxygen (O)	19.02%	Calculated by difference	High %O indicates Sulfone (O=26.06%)

“

Critical Quality Attribute (CQA): A deviation in Oxygen content (inferred) of >1.0% typically signals >5% contamination with 2-(methylsulfonyl)benzaldehyde, which is achiral and catalytically inert in Lewis base activation protocols.

Comparative Performance: The Redox Triad

The utility of **2-(methylsulfinyl)benzaldehyde** is best understood in comparison to its redox neighbors.

Table 1: Physicochemical & Functional Comparison

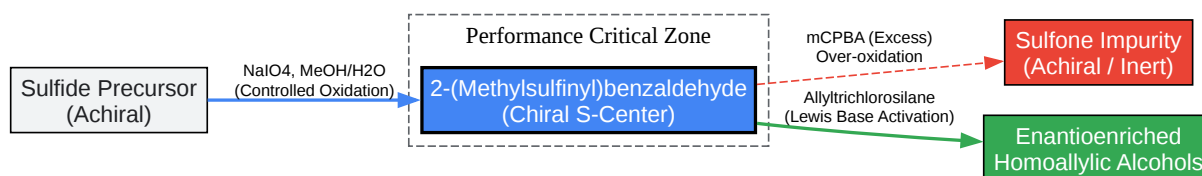
Feature	Sulfide (Precursor)	Sulfoxide (Target Product)	Sulfone (Over-Oxidation)
Compound	2-(Methylthio)benzaldehyde	2-(Methylsulfinyl)benzaldehyde	2-(Methylsulfonyl)benzaldehyde
CAS	7022-45-9	62351-49-9	5395-89-1
Oxidation State	S(II)	S(IV)	S(VI)
Chirality	Achiral	Chiral (at Sulfur)	Achiral
Electronic Effect	Electron Donating (Resonance)	Electron Withdrawing (Inductive) + Lewis Basic	Strong Electron Withdrawing
Key Application	General Synthesis	Asymmetric Induction / Lewis Base Activation	Metabolic Standards / Electron-poor Scaffolds
Physical State	Liquid (BP 141°C @ 13mmHg)	Viscous Oil / Low-Melting Solid	Crystalline Solid

Mechanistic Insight: Why the Sulfoxide?

The sulfinyl oxygen acts as a Lewis base, capable of coordinating with silicon (in allyltrichlorosilanes) or interacting with organocatalysts (like proline). This coordination creates a rigid transition state, allowing the "remote" chirality of the sulfur to direct the stereochemistry of additions to the aldehyde carbonyl—a feat impossible for the sulfide or sulfone.

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the controlled synthesis of the sulfoxide and its divergent reactivity pathways compared to the sulfone.



[Click to download full resolution via product page](#)

Figure 1: Redox pathway showing the controlled synthesis of the target sulfoxide and its unique ability to facilitate asymmetric synthesis (Green path) vs. the degradation to sulfone (Red path).

Experimental Protocols

Protocol A: Controlled Synthesis (Avoiding Over-Oxidation)

Objective: Synthesize **2-(methylsulfinyl)benzaldehyde** with <2% sulfone impurity.

- Dissolution: Dissolve 2-(methylthio)benzaldehyde (1.0 equiv) in MeOH:H₂O (1:1 v/v). Cool to 0°C.
- Oxidant Addition: Add Sodium Periodate (NaIO₄, 1.05 equiv) portion-wise over 30 minutes. Note: Avoid mCPBA unless strictly stoichiometric at -78°C, as it favors over-oxidation.
- Reaction: Stir at 0°C for 4 hours. Monitor by TLC (SiO₂, EtOAc/Hexane). The sulfoxide is significantly more polar than the sulfide.
- Workup: Filter the precipitated NaIO₃. Extract the filtrate with CHCl₃.
- Purification: Silica gel chromatography (Gradient: 100% CHCl₃ → 5% MeOH/CHCl₃).
- Validation: Verify absence of sulfone (IR peak ~1300 cm⁻¹ or ¹H NMR methyl shift).

Protocol B: Self-Validating Purity Check (HPLC)

Objective: Quantify Sulfide/Sulfone ratios.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
- Mobile Phase: A: Water (0.1% H₃PO₄) / B: Acetonitrile.
- Gradient: 10% B to 90% B over 20 min.
- Detection: UV @ 254 nm.
- Retention Order: Sulfoxide (Early eluting, polar) < Sulfone < Sulfide (Late eluting, non-polar).

References

- Scettri, A. et al. (2010). "Chiral 2-methylsulfinyl benzaldehyde... as potential activators of allyl trichlorosilane." [1][2][3] ResearchGate.
- PubChem. (2025). "2-(Methylthio)benzaldehyde (Precursor Data)." National Library of Medicine.
- ChemScene. (2025). "**2-(Methylsulfinyl)benzaldehyde** Product Specifications."
- Sigma-Aldrich. (2025). "2-(Methylsulfonyl)benzaldehyde (Impurity Standard)."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. [elemental analysis data for 2-(Methylsulfinyl)benzaldehyde C₈H₈O₂S]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3054902/docs#elemental-analysis-data-for-2-methylsulfinyl-benzaldehyde-c8h8o2s>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)